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LQOF-G6 functions as a selective inhibitor of the Leishmania major cysteine protease CPB

(LmCPB2.8ΔCTE), an enzyme crucial for parasite virulence and survival [1].

The table below summarizes the core quantitative and functional data for LQOF-G6:

Parameter Value / Finding Context / Significance

Target
Enzyme

LmCPB2.8ΔCTE (CPB) A cathepsin L-like cysteine protease
essential for parasite virulence [1].

Inhibition
(IC₅₀)

6.0 µM The concentration required for 50%
enzyme inhibition [1].

% Inhibition ~73% Percentage of enzyme activity inhibited
by the compound [1].

Selectivity No activity against mammalian cathepsin
L or B.

High selectivity reduces potential for off-
target effects and toxicity [1].

Toxicity (in
vivo)

Non-toxic to organs and cell lines; no
hepatotoxicity or nephrotoxicity observed.

Analysis of clinical plasma markers in
treated mice showed a high safety profile

[1].
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Parameter Value / Finding Context / Significance

Key
Structural
Motif

Intramolecular H-bond stabilizing the Z
conformation.

This specific 3D structure is critical for
strong binding in the enzyme's active site

[1].

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are the methodologies for the core

experiments.

Enzymatic Inhibition Assay: The inhibitory activity of the guanidine compound against the
recombinant cysteine protease LmCPB2.8ΔCTE was tested. The percentage of inhibition was

calculated, and the half-maximal inhibitory concentration (IC₅₀) was determined to be 6.0 µM [1].
Selectivity Profiling: The compound's selectivity was confirmed by testing its activity against

mammalian homologues cathepsin L and cathepsin B. LQOF-G6 showed no activity against these
enzymes, establishing its selective anti-parasitic mechanism [1].

In Vivo Toxicity Assessment: Female BALB/c mice were used for toxicity studies. Biochemical
clinical plasma markers were analyzed to assess hepatotoxicity and nephrotoxicity. The compound

was found to be non-toxic toward both organs and several cell lines, with no signs of toxicity observed
in the treated mice [1].

Structural Characterization:
X-ray Crystallography: Single-crystal X-ray diffraction analysis was performed to determine

the precise three-dimensional structure of the compound [1].
NMR Spectroscopy: Extensive 1D and 2D NMR experiments (1H, 13C) were conducted in

solution (CDCl3, 253 K) and solid-state to analyze the compound's conformation and hydrogen
bonding [1].

Molecular Docking: Docking simulations were performed to predict the binding mode and interaction
of the inhibitor within the active site of the LmCPB enzyme. These studies explained the contribution

of the compound's conformation to its binding strength and inhibitory activity [1].

Visualizing the Workflow and Mechanism

The following diagram illustrates the integrated experimental and computational workflow used to

characterize this class of inhibitors, from synthesis to mechanistic validation.
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Synthesis of Guanidines

Reaction of thioureas
with aniline in DMF

Catalyst: Bi(NO₃)₃·5H₂O
120°C, 24h reflux

Structural Characterization

NMR Spectroscopy
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Computational Analysis
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Click to download full resolution via product page

Integrated workflow for LmCPB inhibitor characterization.

Interpretation and Research Context
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LmCPB as a Therapeutic Target: Cysteine proteases in Leishmania, particularly those encoded by

the lmcpb gene array, are cathepsin L-like and are strongly upregulated in the disease-causing
amastigote stage [2]. Inhibiting these enzymes disrupts the parasite's ability to survive within host

macrophages and modulate the host's immune response, making them excellent drug targets [3] [2].
Validating the Mechanism in Related Systems: Supporting the described mechanism, a

palladacycle complex (DPPE 1.1) with antileishmanial activity has also been shown to inhibit the
cathepsin B activity of L. amazonensis amastigotes, confirming that targeting parasite cysteine

proteases is a viable therapeutic strategy [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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